2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide
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Overview
Description
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is a compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
N-Methylation: The N-methylation step involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in proteins, while the amino and N-methyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.
2-Amino-3-(1-benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.
2-Amino-3-(1-benzofuran-3-yl)propanol: Similar structure but has an alcohol group instead of the amide.
Uniqueness
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is unique due to the presence of the N-methyl group, which can influence its biological activity and interactions with molecular targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-3-(1-benzofuran-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C12H14N2O2/c1-14-12(15)10(13)6-8-7-16-11-5-3-2-4-9(8)11/h2-5,7,10H,6,13H2,1H3,(H,14,15) |
InChI Key |
UMDYMSCPULFHNP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=COC2=CC=CC=C21)N |
Origin of Product |
United States |
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